molecular formula C19H17NO4 B557790 1-Fmoc-azetidine-3-carboxylic acid CAS No. 193693-64-0

1-Fmoc-azetidine-3-carboxylic acid

Cat. No.: B557790
CAS No.: 193693-64-0
M. Wt: 323.3 g/mol
InChI Key: QDEJCUHGSHSYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fmoc-azetidine-3-carboxylic acid (CAS: 193693-64-0) is a protected β-amino acid derivative featuring a four-membered azetidine ring. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting agent for the amine moiety, making it a critical building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry . Its applications extend to advanced drug development platforms, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where its rigid azetidine scaffold enhances metabolic stability and bioavailability .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(22)12-9-20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEJCUHGSHSYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373262
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-64-0
Record name 1-(9H-Fluoren-9-ylmethyl) 1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193693-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(9H-Fluoren-9-ylmethyl)azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism:

Azetidine-3-carboxylic acid reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to form the Fmoc-protected derivative.

Procedure:

  • Reagents:

    • Azetidine-3-carboxylic acid (1 eq)

    • Fmoc-Cl (1.2–2 eq)

    • TEA/DIPEA (2–3 eq)

    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)

  • Conditions:

    • Temperature: 0°C to room temperature (RT)

    • Time: 2–12 hours

  • Workup:

    • Acidic aqueous wash (e.g., citric acid) to remove excess base

    • Extraction with organic solvents (DCM/ethyl acetate)

    • Purification via recrystallization or flash chromatography.

Yield: 75–92%.

Synthesis of Azetidine-3-Carboxylic Acid Precursor

The preparation of azetidine-3-carboxylic acid, the key precursor, involves two primary routes:

Triflation-Cyclization Method (Merck Process)

This industrial-scale method avoids toxic cyanide reagents and epichlorohydrin.

Steps:

  • Triflation of Diethyl Bis(hydroxymethyl)malonate:

    • Reagent: Trifluoromethanesulfonic anhydride (Tf₂O)

    • Solvent: THF, −78°C to RT

    • Product: Bis(triflyloxy) intermediate.

  • Cyclization with Benzylamine:

    • Forms diethyl 1-benzylazetidine-3,3-dicarboxylate.

  • Hydrolysis and Decarboxylation:

    • Basic hydrolysis (NaOH) followed by acidic decarboxylation (HCl) yields 1-benzylazetidine-3-carboxylic acid.

  • Deprotection:

    • Hydrogenolysis (H₂/Pd-C) removes the benzyl group.

Yield: 65–78% over four steps.

Strain-Release Synthesis via 1-Azabicyclo[1.1.0]butane (ABB)

Azetidine rings are constructed via strain-release reactions using ABB, enabling gram-scale production.

Steps:

  • ABB Synthesis:

    • Allylamine hydrobromide treated with PhLi generates ABB.

  • Halogenation and Protection:

    • ABB reacts with NaI/LiBr and Boc₂O/Fmoc-Cl to form protected 3-haloazetidines.

  • Cyanation and Hydrolysis:

    • Displacement with NaCN followed by NaOH hydrolysis yields azetidine-3-carboxylic acid.

Yield: 58% overall from ABB.

Alternative Routes and Modifications

Solid-Phase Synthesis Using 2-CTC Resin

A temporary protection strategy for carboxyl groups enables efficient N-methylation and Fmoc introduction.

Steps:

  • Resin Loading: Azetidine-3-carboxylic acid bound to 2-CTC resin.

  • Fmoc Protection: Sequential deprotection (piperidine) and Fmoc-OSu coupling.

  • Cleavage: Mild TFA (1%) releases the product without side-chain deprotection.

Yield: >90% with 99% purity.

Enzymatic Approaches

Though less common, lipase-mediated protection in non-aqueous solvents has been explored for enantioselective synthesis.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield References
Direct Fmoc ProtectionSimple, high-yield, scalableRequires pure azetidine-3-carboxylic acid75–92%
Merck ProcessIndustrial scalability, avoids cyanideMulti-step, costly reagents65–78%
ABB Strain-ReleaseGram-scale, versatile halogenationSensitive to moisture, specialized reagents58%
Solid-Phase SynthesisHigh purity, compatible with automationRequires resin handling>90%

Industrial and Research Applications

  • Peptide Synthesis: Used in SPPS (solid-phase peptide synthesis) for constrained peptidomimetics.

  • Drug Development: Key intermediate in S1P receptor agonists (e.g., ozanimod).

  • Bioconjugation: Facilitates site-specific modifications in antibody-drug conjugates (ADCs) .

Chemical Reactions Analysis

Types of Reactions

1-Fmoc-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).

    Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or EDCI.

    Substitution Reactions: The azetidine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HATU or EDCI in the presence of a base like DIPEA.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Deprotection: Azetidine-3-carboxylic acid.

    Coupling: Peptide chains with azetidine-3-carboxylic acid residues.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis
1-Fmoc-azetidine-3-carboxylic acid is primarily used as a building block in peptide synthesis. Its Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS). This method facilitates the assembly of complex peptide sequences efficiently.

Case Study: Synthesis of Pseudodipeptides
A recent study demonstrated the use of this compound in synthesizing pseudodipeptides through HATU-mediated coupling with Fmoc-Gly-OH. The resulting compounds showed promising yields, indicating the effectiveness of this compound in constructing peptide frameworks .

Drug Development

Enhancing Drug Efficacy and Specificity
The compound plays a crucial role in developing pharmaceutical compounds targeting specific biological pathways. Its structural properties allow for the modification of lead compounds to enhance their efficacy and specificity.

Application in Sphingosine-1-Phosphate Receptor Agonists
this compound has been incorporated into several drug candidates aimed at treating multiple sclerosis by acting on sphingosine-1-phosphate receptors. These receptors are critical in regulating various biological functions, including cell migration and survival .

Bioconjugation

Facilitating Biomolecule Attachment
In bioconjugation techniques, this compound is utilized to attach biomolecules to therapeutic agents. This process can significantly improve drug delivery systems by enhancing targeting capabilities.

Example: Antibody-Drug Conjugates (ADCs)
The compound is employed as a cleavable linker in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity .

Neuroscience Research

Investigating Neurotransmitter Systems
Derivatives of this compound are explored for their potential effects on neurotransmitter systems. This research is vital for understanding various neurological disorders and developing new therapeutic strategies.

Research Findings
Studies have indicated that modifications to the azetidine structure can lead to compounds that interact selectively with neurotransmitter receptors, providing insights into their roles in neurological health .

Material Science

Development of Advanced Materials
In material science, this compound is investigated for creating polymers with specific properties suitable for advanced applications. Its unique structural characteristics allow for the design of materials with tailored functionalities.

Application AreaDescriptionKey Outcomes/Findings
Peptide Synthesis Building block for solid-phase synthesis; used in pseudodipeptide formationHigh yields achieved in recent studies
Drug Development Integral in designing drugs targeting sphingosine receptorsEffective in treating multiple sclerosis
Bioconjugation Linker for antibody-drug conjugatesImproved targeting and reduced toxicity
Neuroscience Research Derivatives studied for effects on neurotransmitter systemsInsights into neurological disorders
Material Science Used to develop polymers with specific propertiesTailored functionalities for advanced applications

Mechanism of Action

The mechanism of action of 1-Fmoc-azetidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the azetidine ring during the synthesis process and can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The compound does not have a specific biological target or pathway but is crucial in the synthesis of biologically active peptides.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 1-Fmoc-azetidine-3-carboxylic acid and related compounds:

Compound Name Protecting Group Substituents Applications Reactivity Profile Safety Notes
This compound Fmoc None SPPS, ADCs, PROTACs Base-labile deprotection H302, H315, H319, H332, H335
1-Boc-3-fluoroazetidine-3-carboxylic acid Boc 3-Fluoro Medicinal chemistry (fluorine-enhanced stability) Acid-labile deprotection Limited data; fluorine may alter toxicity
1-Cbz-Azetidine-3-carboxylic acid Cbz None Peptide synthesis Hydrogenolysis (H₂/Pd) required Similar irritant hazards (no CAS-specific data)
1-((Benzyloxy)carbonyl)-3-(Boc-amino)azetidine-3-carboxylic acid Cbz + Boc Dual protection Complex peptide architectures Sequential deprotection strategies No specific hazard data available
1-(2-Fluorobenzyl)azetidine-3-carboxylic acid None 2-Fluorobenzyl Drug intermediate (targeted delivery) Free amine/carboxylic acid reactivity H302, H315, H319, H335

Comparative Analysis

  • Protecting Groups :

    • Fmoc : Base-sensitive (e.g., piperidine), ideal for SPPS due to orthogonal compatibility with acid-labile resins .
    • Boc : Acid-labile (e.g., TFA), useful in solution-phase synthesis but incompatible with acid-sensitive substrates .
    • Cbz : Requires catalytic hydrogenation, limiting use in reducing environments .
  • Substituent Effects :

    • Fluorination at the 3-position (e.g., 1-Boc-3-fluoroazetidine-3-carboxylic acid) improves metabolic stability and binding affinity in drug candidates .
    • Bulky groups like 2-fluorobenzyl (CAS: 1289387-38-7) enhance target specificity but may reduce solubility .
  • Applications :

    • This compound is preferred in PROTACs due to its balance of rigidity and synthetic versatility .
    • Dual-protected derivatives (e.g., Cbz + Boc) enable multi-step syntheses of cyclic peptides .
  • Safety Profiles :

    • Fmoc and Cbz derivatives share irritant hazards, but fluorine-containing analogs may introduce additional risks (e.g., bioaccumulation) .

Research Findings and Data Gaps

  • Synthetic Utility : Fluorinated azetidines (e.g., 3-fluoro derivatives) exhibit enhanced pharmacokinetic properties in preclinical studies, though toxicity profiles remain understudied .
  • Physical Properties : Data on solubility, melting point, and stability for this compound are incomplete, complicating process optimization .
  • Emerging Analogs : Compounds like 1-(fluorosulfonyl)azetidine-3-carboxylic acid (CID: 138991423) highlight trends toward sulfonamide-functionalized azetidines for covalent drug design, though their safety and efficacy are unverified .

Biological Activity

1-Fmoc-azetidine-3-carboxylic acid (CAS No. 193693-64-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis to protect amino groups. Understanding the biological activity of this compound is crucial for its application in drug discovery and development.

  • Molecular Formula : C19H17NO4
  • Molecular Weight : 323.34 g/mol
  • InChI Key : QDEJCUHGSHSYQH-UHFFFAOYSA-N
  • Log P (Octanol-Water Partition Coefficient) : 2.51 (indicating moderate lipophilicity)
  • Solubility : High gastrointestinal absorption and permeable across the blood-brain barrier, making it a candidate for central nervous system-targeting drugs .

Anticancer Properties

This compound has been investigated for its potential anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. Studies have shown that while the compound exhibits sub-micromolar potency in cell-free assays targeting STAT3 (Signal Transducer and Activator of Transcription 3), its cellular activity is limited due to poor cell membrane permeability attributed to the ionized carboxylate group .

Table 1: Biological Activity Against Cancer Cell Lines

CompoundEC50 (μM)Mechanism of Action
This compound>10STAT3 inhibition
Methyl Ester Analog<5Enhanced membrane permeability

The methyl ester derivatives of azetidine analogues showed improved cellular activities, suggesting that modifications to the carboxylate group can enhance bioavailability and efficacy in cellular environments .

Antimicrobial Activity

Research into azetidine derivatives has indicated potential antimicrobial properties. The incorporation of azetidine-based amino acids into peptide sequences has been explored for developing new antimicrobial agents. The structural features of these compounds may contribute to their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Fmoc Group : Provides stability during synthesis and enhances solubility.
  • Carboxylate Group : Essential for activity but may limit cellular uptake; modifications such as esterification can improve permeability.
  • Azetidine Ring : The four-membered ring structure contributes to conformational flexibility, which may affect binding interactions with biological targets.

Case Studies

Case Study 1: Peptidomimetics Development
In a study focused on synthesizing peptidomimetics, this compound was incorporated into short peptide sequences. The resulting compounds demonstrated enhanced structural stability and the ability to induce specific conformations conducive to biological activity .

Case Study 2: STAT3 Inhibition
A series of azetidine derivatives were tested for their ability to inhibit STAT3 activity in vitro. The results indicated that while some analogues exhibited strong STAT3 binding affinity, their cellular activities were significantly lower than expected due to poor membrane permeability attributed to their polar carboxylate groups .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 1-Fmoc-azetidine-3-carboxylic acid?

  • Methodology : Synthesis typically involves Fmoc-protection of azetidine-3-carboxylic acid under anhydrous conditions using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Purification is achieved via recrystallization or reverse-phase HPLC. Critical steps include maintaining inert atmospheres (argon/nitrogen) to prevent side reactions and monitoring reaction progress with TLC or LC-MS .
  • Key Considerations : Ensure high-purity starting materials and validate product identity using NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and mass spectrometry.

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm stereochemistry and Fmoc-group integrity via 1H^{1}\text{H} and 13C^{13}\text{C} spectra.
  • HPLC : Assess purity (>95% by analytical C18 column).
  • Melting Point Analysis : Compare observed melting point (174°C) with literature values .
    • Validation : Cross-reference spectral data with published analogs (e.g., Fmoc-protected cyclic amino acids) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods to minimize inhalation of dust/aerosols .
  • Storage : Store as a powder at -20°C (stable for 3 years) or in solvent at -80°C (6 months). Avoid incompatible materials (strong acids/oxidizers) and ensure containers are tightly sealed .

Advanced Research Questions

Q. How do pH and temperature variations affect the stability of this compound during peptide synthesis?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 25–60°C. Monitor decomposition via HPLC and identify byproducts using LC-MS.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition at elevated temperatures (e.g., >200°C) .
    • Findings : The compound is stable under recommended storage (pH-neutral, -20°C) but degrades in acidic/basic conditions or prolonged heat exposure .

Q. What decomposition products form when this compound is exposed to extreme thermal stress?

  • Methodology : Use pyrolysis-GC-MS to simulate combustion conditions. Compare fragmentation patterns with known Fmoc derivatives.
  • Key Products : Toxic fumes (e.g., carbon monoxide, nitrogen oxides) and aromatic hydrocarbons from Fmoc-group cleavage. Documented decomposition pathways align with other Fmoc-protected amino acids under fire conditions .

Q. How can researchers develop analytical methods for detecting trace impurities in this compound batches?

  • Methodology :

  • LC-MS/MS : Optimize gradients for baseline separation of impurities (e.g., de-Fmoc byproducts, residual solvents).
  • Validation : Follow ICH guidelines for sensitivity (LOQ <0.1%), precision, and accuracy.
    • Applications : Essential for QC in peptide drug development, ensuring batch-to-batch consistency .

Contradictions and Limitations in Current Data

  • Toxicological Data : Limited information on chronic exposure effects (e.g., reproductive toxicity) requires extrapolation from structurally similar compounds .
  • Environmental Impact : No ecotoxicological data (persistence, bioaccumulation) are available, necessitating precautionary disposal protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.